molecular formula C32H20O B8255200 2-(10-Phenyl-9-anthracenyl)dibenzofuran

2-(10-Phenyl-9-anthracenyl)dibenzofuran

Cat. No.: B8255200
M. Wt: 420.5 g/mol
InChI Key: IDGRUXUQFTUJOT-UHFFFAOYSA-N
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Description

Significance of Anthracene (B1667546) and Dibenzofuran (B1670420) Scaffolds in Advanced Organic Materials Science

The efficacy of 2-(10-Phenyl-9-anthracenyl)dibenzofuran in organic electronics is rooted in the intrinsic properties of its parent structures: anthracene and dibenzofuran. Both are foundational building blocks in the design of advanced organic materials.

Anthracene, a polycyclic aromatic hydrocarbon consisting of three linearly fused benzene (B151609) rings, is a cornerstone in the development of organic electronics. nih.gov Its derivatives are renowned for their high fluorescence quantum yields, excellent charge-transporting capabilities, and good thermal stability. rsc.orgresearchgate.net These properties make them highly suitable for a variety of roles within electronic and photonic devices. rsc.org

Anthracene-based molecules have been extensively utilized as blue light-emitting materials in OLEDs due to their inherent wide energy gap. mdpi.comresearchgate.net The rigid and planar structure of the anthracene core facilitates strong π-π stacking, which can sometimes lead to fluorescence quenching in the solid state. researchgate.net However, strategic substitution at the 9 and 10 positions, as seen in 9,10-diphenylanthracene, can introduce steric hindrance that prevents close molecular packing, thereby preserving high emission efficiency in thin films. mdpi.com This ability to tune photophysical properties through chemical modification has made anthracene derivatives indispensable as emitters, hosts, and charge-transporting materials in OLEDs. rsc.orgnih.gov

Dibenzofuran is a heterocyclic compound composed of a central furan (B31954) ring fused with two benzene rings. This structure imparts high thermal stability and a wide bandgap, which are critical properties for durable organic electronic devices. biointerfaceresearch.comacs.org The rigid, planar geometry and electron-rich nature of the dibenzofuran core make it an excellent component for constructing host materials in phosphorescent OLEDs, as it helps to ensure efficient energy transfer to the dopant emitter. biointerfaceresearch.com

Dibenzofuran derivatives have demonstrated high fluorescence quantum yields and are of significant interest as fluorescent probes and materials for optoelectronics. biointerfaceresearch.com Their incorporation into larger molecular architectures can enhance the morphological stability of thin films and improve device lifetime. The unique electronic structure of fused polycyclic furans provides a wide HOMO-LUMO gap and intense photoluminescence, making them highly promising for various optoelectronic applications. acs.org

Research Context and Importance of this compound Systems

The strategic combination of anthracene and dibenzofuran moieties into a single molecular system, such as this compound, represents a targeted approach to developing superior materials for organic electronics, particularly for blue OLEDs, which have historically presented challenges in achieving both high efficiency and long operational stability.

The synthesis of hybrid molecules like this compound typically involves multi-step synthetic routes that leverage modern cross-coupling reactions. A common and effective method for creating the crucial carbon-carbon bonds between the aromatic scaffolds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the precise connection of a boronic acid or ester derivative of one scaffold (e.g., an anthracene-boronic acid) with a halogenated derivative of the other (e.g., a bromo-dibenzofuran). nih.gov

The design strategy focuses on creating a molecule with a high triplet energy level, good thermal stability, and balanced charge transport properties. By linking the electron-transporting dibenzofuran unit with the hole-transporting anthracene unit, researchers can develop bipolar host materials. This bipolar nature facilitates a more balanced injection and transport of electrons and holes within the emissive layer of an OLED, leading to a wider recombination zone and, consequently, higher efficiency and reduced efficiency roll-off at high brightness.

This compound, also known by the acronym DBFPA, has been successfully utilized as a high-efficiency host material for blue OLEDs. elsevierpure.com Its molecular structure provides a wide bandgap suitable for hosting blue-emitting dopants and ensures good thermal and morphological stability. elsevierpure.com

Research has demonstrated that DBFPA exhibits excellent photophysical properties. In the solid film state, it shows a strong photoluminescence maximum in the blue region of the spectrum and a high photoluminescence quantum yield (PLQY), indicating its efficiency in converting absorbed energy into emitted light. elsevierpure.com When incorporated as a host material in an OLED device, DBFPA facilitates high external quantum efficiencies (EQE), a key metric for device performance. elsevierpure.com The performance of DBFPA has established it as a benchmark material and has spurred the development of derivatives to further enhance OLED performance. elsevierpure.com

Interactive Data Table: Properties of this compound (DBFPA) as an OLED Host Material

PropertyValueReference
Photoluminescence (PL) Maximum (Film)443 nm elsevierpure.com
Photoluminescence Quantum Yield (PLQY) (Film)52 % elsevierpure.com
External Quantum Efficiency (EQE) in a Blue OLED7.15 % elsevierpure.com

This foundational work highlights the success of the molecular design, proving that the integration of anthracene and dibenzofuran scaffolds is a highly effective strategy for creating the next generation of materials for organic electronics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(10-phenylanthracen-9-yl)dibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20O/c1-2-10-21(11-3-1)31-24-13-4-6-15-26(24)32(27-16-7-5-14-25(27)31)22-18-19-30-28(20-22)23-12-8-9-17-29(23)33-30/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGRUXUQFTUJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=C(C=C5)OC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Molecular Engineering

Strategies for the Synthesis of 2-(10-Phenyl-9-anthracenyl)dibenzofuran

The construction of this compound is achieved through a convergent synthetic strategy. This approach involves the independent synthesis of two key precursors—a functionalized dibenzofuran (B1670420) unit and a substituted phenylanthracene unit—which are then joined in a final coupling step. This methodology allows for modularity and flexibility in the design process.

The forward synthesis would proceed as follows:

Synthesis of Precursor A: Preparation of 9-bromo-10-phenylanthracene (B179275). This itself is a multi-step process starting from commercially available anthracene (B1667546). rsc.org

Synthesis of Precursor B: Preparation of dibenzofuran-2-boronic acid. This involves the synthesis of the dibenzofuran core followed by functionalization at the 2-position.

Final Coupling Step: A Suzuki-Miyaura cross-coupling reaction between Precursor A and Precursor B to form the final product, this compound. researchgate.net

This modular approach is advantageous as it allows for variations in either precursor to generate a library of related compounds with tailored properties.

The key step in assembling the final molecule is the creation of the carbon-carbon bond between the anthracene and dibenzofuran rings. This is typically accomplished using a palladium-catalyzed cross-coupling reaction, which is highly efficient for linking aromatic systems and extending π-conjugation.

Suzuki-Miyaura Coupling: This is the most common and versatile method for this type of transformation. researchgate.netmdpi.com It involves the reaction of an organoboron compound (e.g., dibenzofuran-2-boronic acid) with an organohalide (e.g., 9-bromo-10-phenylanthracene). The reaction is catalyzed by a palladium(0) complex and requires a base. rsc.org

The table below outlines typical conditions for Suzuki-Miyaura coupling reactions used in the synthesis of similar complex aromatic compounds. researchgate.netrsc.org

Parameter Description
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand.
Base Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
Solvent System A biphasic mixture, often Toluene/THF/Water or Dioxane/Water.
Temperature Typically heated to reflux to ensure reaction completion.
Atmosphere Performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.

Stille Coupling: An alternative method involves the coupling of an organotin compound with an organohalide, also catalyzed by palladium. researchgate.net While effective, the toxicity of organotin reagents often makes Suzuki coupling the preferred method.

The dibenzofuran moiety is a crucial precursor. Its rigid, planar structure and electron-rich nature contribute significantly to the thermal stability and charge-transporting properties of the final molecule. Several methods exist for its synthesis. rsc.org

Palladium-Catalyzed Intramolecular Cyclization: A prevalent method involves the intramolecular C-H arylation or cyclization of diaryl ethers. For instance, o-iododiaryl ethers can be cyclized using a palladium catalyst like Pd/C under ligand-free conditions. organic-chemistry.orgbiointerfaceresearch.com

Pschorr Reaction: This classic method involves the intramolecular cyclization of diazonium salts derived from 2-amino diaryl ethers. organic-chemistry.org

Benzannulation: These methods involve constructing the furan (B31954) ring onto a pre-existing benzene (B151609) derivative. One such approach involves the reaction of 2-nitrobenzofurans with alkylidene malononitriles. researchgate.net

Metal-Free Synthesis: An environmentally friendly approach involves the oxodefluorination of fluorinated biphenyls on an activated alumina (B75360) surface, which serves as the oxygen source for the furan ring formation. researchgate.net

The synthesis of the 9-bromo-10-phenylanthracene precursor is a well-established, sequential process starting from anthracene. The introduction of the phenyl group at the 10-position and the bromine at the 9-position creates a sterically hindered and electronically tuned building block.

The synthetic sequence is detailed in the table below. rsc.orgchemicalbook.com

Step Reaction Reagents and Conditions Purpose
1 Bromination of AnthraceneAnthracene, N-Bromosuccinimide (NBS), Chloroform (CHCl₃), stirred away from light.To produce 9-bromoanthracene. rsc.org
2 Suzuki Coupling9-bromoanthracene, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol, reflux under N₂.To attach the phenyl group at the 9-position, yielding 9-phenylanthracene. rsc.org
3 Bromination of 9-Phenylanthracene9-Phenylanthracene, N-Bromosuccinimide (NBS), Chloroform (CHCl₃), heated to 60°C under N₂.To selectively install a bromine atom at the 10-position, yielding the final precursor, 9-bromo-10-phenylanthracene. rsc.orgchemicalbook.com

Precursor Design and Targeted Chemical Modification

The specific architecture of this compound is a result of rational molecular design aimed at optimizing its performance in electronic devices. Each component of the molecule is chosen to fulfill a specific function, from charge transport to emission efficiency. sigmaaldrich.com

The choice of the phenyl and dibenzofuran substituents on the anthracene core is a deliberate strategy to control the material's solid-state morphology and optoelectronic properties.

Anthracene Core: The anthracene unit serves as the fundamental chromophore, known for its high fluorescence quantum yield and its role as a blue-emitting core in many OLED materials. nih.gov

10-Phenyl Group: The phenyl group is attached at the 10-position of the anthracene. Due to steric hindrance, it is forced to twist out of the plane of the anthracene ring. nih.gov This non-planar configuration is critical as it disrupts intermolecular π-π stacking in the solid state. This separation between molecules helps to prevent the formation of non-emissive aggregates and reduces concentration quenching, thereby enhancing the emission efficiency of the material in thin films. rsc.org

9-Dibenzofuran Group: The large, rigid dibenzofuran unit attached at the 9-position serves multiple purposes.

Electronic Tuning: As an electron-rich heterocyclic system, it modifies the HOMO and LUMO energy levels of the molecule, which is essential for tuning the emission color and facilitating efficient charge injection and transport in an OLED device structure.

Thermal Stability: The rigidity of the dibenzofuran core contributes to a high glass transition temperature (Tg) and thermal decomposition temperature (Td), which are crucial for the long-term operational stability and lifetime of electronic devices.

Morphological Stability: The bulky nature of the dibenzofuran group further enhances the amorphous nature of the material, preventing crystallization in thin films, which can be detrimental to device performance.

This targeted chemical modification, combining a twisted, sterically hindered design with electronically active and rigid functional groups, exemplifies a key strategy in the development of advanced materials for organic electronics. sigmaaldrich.com

Regioselective Functionalization at Anthracene and Dibenzofuran Positions

The regioselective functionalization of this compound presents a significant challenge due to the multiple reactive sites on both the anthracene and dibenzofuran ring systems. The reactivity of each core is influenced by the substitution pattern and the electronic interplay between the two moieties.

Functionalization of the Anthracene Moiety:

The anthracene core, with its extended π-system, is susceptible to electrophilic substitution. In the parent this compound molecule, the 9- and 10-positions of the anthracene are already substituted, which typically deactivates these sites for further electrophilic attack. Consequently, functionalization is directed towards the other available positions on the anthracene rings (1, 4, 5, and 8, as well as 3, 6, and 7). The precise location of substitution depends on the reaction conditions and the nature of the electrophile.

Common electrophilic substitution reactions that can be envisioned for the anthracene core include halogenation (e.g., bromination) and nitration. For instance, bromination of related 9,10-disubstituted anthracenes can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of such reactions is often governed by a combination of steric and electronic effects.

Functionalization of the Dibenzofuran Moiety:

The dibenzofuran unit also possesses distinct reactive sites for electrophilic substitution. The electron-donating character of the oxygen atom activates the positions ortho and para to it. In the case of 2-substituted dibenzofuran, the most probable sites for electrophilic attack are positions 3 and 8, as well as positions 1 and 4, depending on the directing influence of the anthracenyl substituent and the reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for introducing new carbon-carbon bonds. To employ these methods, the dibenzofuran moiety would first need to be halogenated, for example, through bromination, to create a suitable handle for the coupling reaction. This initial halogenation step must be regioselective to ensure the desired final product.

Due to the specialized nature of this compound, detailed research findings on its specific regioselective functionalization are not widely available in public literature. However, based on the known reactivity of the parent heterocycles, a hypothetical summary of potential regioselective reactions can be proposed.

Potential Regioselective Functionalization of the Anthracene Moiety
Reaction TypeReagents and ConditionsPotential Position of FunctionalizationExpected Product
BrominationN-Bromosuccinimide (NBS), CCl₄, refluxPositions 1, 4, 5, or 8Bromo-2-(10-phenyl-9-anthracenyl)dibenzofuran
NitrationHNO₃/H₂SO₄, low temperaturePositions 1, 4, 5, or 8Nitro-2-(10-phenyl-9-anthracenyl)dibenzofuran
Potential Regioselective Functionalization of the Dibenzofuran Moiety
Reaction TypeReagents and ConditionsPotential Position of FunctionalizationExpected Product
BrominationBr₂, Acetic AcidPositions 3 or 8(Bromo-dibenzofuran-2-yl)-(10-phenyl)anthracene
Suzuki Coupling (post-bromination)Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), basePosition of initial bromination (e.g., 3 or 8)Aryl-substituted this compound

Further empirical research is necessary to validate these proposed reaction pathways and to fully elucidate the regiochemical outcomes of functionalizing this complex aromatic system. Such studies would be invaluable for the rational design and synthesis of novel materials with tailored properties for advanced applications.

Advanced Spectroscopic and Structural Characterization Techniques

Spectroscopic Analysis for Molecular Structure Elucidation

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Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to identify and quantify compounds within a mixture. For 2-(10-Phenyl-9-anthracenyl)dibenzofuran, LC-MS analysis is crucial for confirming its molecular identity. The technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to its molecular weight. High-resolution mass spectrometry (HRMS) can further provide the exact mass, confirming the elemental composition. researchgate.netresearchgate.net

The expected molecular ion peak in the mass spectrum would correspond to the compound's molecular formula, C32H20O. chemicalbook.comcatsyn.com Often in electrospray ionization (ESI) positive mode, a common technique in LC-MS, the protonated molecule [M+H]+ is observed. researchgate.netresearchgate.net

Table 1: Molecular Identity of this compound

Property Value
CAS Number 1416962-85-0
Molecular Formula C32H20O

| Molecular Weight | 420.50 g/mol |

This data is based on information from chemical suppliers. chemicalbook.comcatsyn.comcymitquimica.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and ether functionalities. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the anthracene (B1667546), phenyl, and dibenzofuran (B1670420) rings would produce a series of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net The presence of the dibenzofuran moiety would be confirmed by the characteristic C-O-C stretching vibrations of the aryl ether group.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the π–π* transitions of its extensive conjugated aromatic system. mdpi.com The anthracene core, in particular, gives rise to a characteristic absorption profile with distinct vibronic bands. mdpi.comnih.gov For 9,10-disubstituted anthracene derivatives, these vibronic bands are typically observed in the wavelength range of 325–425 nm. mdpi.com The specific absorption maxima (λmax) and the molar absorptivity are sensitive to the molecular structure and the solvent used for the measurement. kyushu-u.ac.jp

Crystallographic Studies and Solid-State Morphological Characterization

Single-Crystal X-ray Diffraction (XRD) for Molecular Geometry and Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate the molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. rsc.org For a molecule like this compound, XRD analysis would reveal the dihedral angles between the planar anthracene, phenyl, and dibenzofuran units. Furthermore, it would provide insight into the intermolecular interactions, such as π–π stacking or C-H⋯π interactions, that govern the solid-state packing. nih.govnih.gov

Atomic Force Microscopy (AFM) for Thin Film Morphology Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and characterize the surface topography of thin films at the nanoscale. spectraresearch.com For organic semiconductor materials like derivatives of anthracene and dibenzofuran, the morphology of the thin film is critical for device performance. nih.gov AFM analysis of this compound thin films can provide detailed information on surface roughness, grain size, and the presence of crystalline domains or amorphous regions. nih.govresearchgate.net Studies on similar organic thin films have shown that parameters such as substrate type and film thickness can significantly influence the surface microtexture and lead to the formation of granular structures. nih.govresearchgate.net

| Layer Structure / Step Height | Identification of molecular layering in ordered films. |

Scanning Electron Microscopy (SEM) for Surface Morphology

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Anthracene
Phenyl

Photophysical Phenomena and Exciton Dynamics

Fluorescence and Luminescence Characteristics of 2-(10-Phenyl-9-anthracenyl)dibenzofuran Systems

The luminescent behavior of this compound is primarily governed by the interplay between the phenyl-substituted anthracene (B1667546) core and the dibenzofuran (B1670420) moiety. The anthracene unit is a well-known blue-emitting chromophore, and its derivatization at the 9 and 10 positions with bulky groups like phenyl rings can significantly influence its photophysical properties by preventing π-π stacking and inhibiting non-radiative decay pathways.

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. For this compound, a PLQY of 52% has been reported in the film state, with a photoluminescence maximum observed at 443 nm. This moderate to high PLQY suggests its potential as an efficient emitter in solid-state devices.

Optimization of the PLQY in such systems is a key area of research. General strategies to enhance the PLQY in anthracene-based emitters include:

Molecular Rigidity: Increasing the rigidity of the molecular structure can suppress non-radiative decay channels that arise from vibrational and rotational motions.

Steric Hindrance: The introduction of bulky substituents, such as the phenyl and dibenzofuran groups in the target molecule, can prevent intermolecular interactions like π-π stacking, which often leads to fluorescence quenching in the solid state.

Substitution Effects: The electronic nature of substituents on the aromatic rings can be tuned to modify the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn can influence the radiative decay rates.

Further research into the targeted modification of the peripheral groups on the this compound scaffold could lead to even higher PLQY values.

CompoundMatrixPhotoluminescence Maximum (nm)Photoluminescence Quantum Yield (%)
This compoundFilm44352

Data for the table is based on available research findings.

Upon photoexcitation, electron-hole pairs, known as excitons, are formed within the material. In molecules like this compound, these are typically singlet excitons due to the spin-conserving nature of photo-absorption. The subsequent fate of these excitons determines the luminescent properties of the material.

The primary radiative decay pathway for singlet excitons is fluorescence, which is a rapid process occurring on the nanosecond timescale. The high fluorescence efficiency of many 9,10-disubstituted anthracene derivatives is attributed to the suppression of intersystem crossing (ISC) to the triplet state. The non-coplanar arrangement of the phenyl groups relative to the anthracene core in such molecules plays a crucial role in this suppression.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is in contrast to the more common aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated state. The AIE effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels.

While specific studies on the AIE behavior of this compound are not extensively reported, many 9,10-disubstituted anthracene derivatives are known to exhibit AIE or AIE-like properties. The bulky and twisted structure of these molecules can prevent strong intermolecular π-π stacking in the aggregated state, while the restriction of the rotational freedom of the phenyl and other substituent groups can activate the radiative decay channels. Given the molecular structure of this compound, it is plausible that it could exhibit AIE characteristics, which would be highly beneficial for applications in solid-state lighting and displays.

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, thereby enabling the potential for 100% internal quantum efficiency in OLEDs. This process relies on the efficient reverse intersystem crossing (rISC) of triplet excitons to the singlet state, followed by radiative decay as fluorescence.

The efficiency of the rISC process is critically dependent on the energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy splitting (ΔEST). A small ΔEST (typically less than 0.2 eV) is a prerequisite for efficient rISC, as the energy required for the triplet-to-singlet transition can be provided by thermal energy at room temperature.

The rate of rISC (krISC) is a key parameter in determining the effectiveness of a TADF emitter. A high krISC is desirable to ensure that the triplet excitons are rapidly converted to singlets, minimizing the opportunity for non-radiative decay from the long-lived triplet state.

CompoundΔEST (eV)krISC (s-1)
This compoundN/AN/A

N/A: Not available in the reviewed literature.

A common and effective strategy for designing TADF emitters is to create a molecule with distinct electron-donating (D) and electron-accepting (A) moieties that are electronically coupled but spatially separated. This D-A architecture leads to a charge-transfer (CT) excited state, where the highest occupied molecular orbital (HOMO) is localized on the donor and the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor. This spatial separation of the HOMO and LUMO reduces their exchange energy, resulting in a small ΔEST.

In the case of this compound, the electron-rich anthracene moiety can be considered as the primary chromophore and a potential electron donor, while the dibenzofuran unit is generally considered to be an electron-withdrawing or electron-transporting moiety, thus acting as an acceptor. The degree of twist between the anthracene and dibenzofuran units, dictated by the C-C single bond connecting them, would play a crucial role in modulating the extent of HOMO-LUMO overlap and, consequently, the ΔEST.

The design of this compound aligns with the principles of D-A structures for TADF materials. However, without experimental or computational data on its ΔEST and triplet state lifetime, its efficiency as a TADF emitter remains to be conclusively determined. Further investigations into the excited-state dynamics of this compound are necessary to fully elucidate its potential as a TADF material.

Impact of Molecular Interactions and Polymorphism on TADF Emission

Thermally Activated Delayed Fluorescence (TADF) is a critical mechanism for enhancing the efficiency of organic light-emitting diodes (OLEDs) by harvesting triplet excitons. In molecules like this compound, the efficiency of TADF is not solely an intrinsic property of an isolated molecule but is heavily influenced by its environment, specifically intermolecular interactions and the solid-state packing, known as polymorphism.

Molecular interactions in the solid state can significantly alter the energy levels of the lowest singlet (S₁) and triplet (T₁) excited states. For efficient TADF to occur, the energy gap between these states (ΔEST) must be sufficiently small (typically < 0.2 eV) to allow for efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, powered by thermal energy. In the solid state, molecules can arrange themselves in various crystalline or amorphous forms, a phenomenon known as polymorphism. Each polymorph can exhibit distinct photophysical properties due to differences in intermolecular distances and orientations.

For instance, different crystal packing can lead to variations in the degree of π-π stacking and other intermolecular electronic couplings. These interactions can modulate the charge transfer character of the excited states, which in turn affects the ΔEST. In some cases, strong intermolecular interactions can lead to the formation of aggregates that may quench fluorescence or, conversely, create new emissive states. The non-planar structure of this compound, with its twisted phenyl and dibenzofuran groups, is designed to minimize strong π-π stacking, which is often a strategy to preserve the intrinsic TADF properties of the individual molecule in the solid state. However, even subtle changes in packing can alter the local environment of each molecule, thereby influencing the TADF emission characteristics such as the emission wavelength, quantum yield, and lifetime of the delayed fluorescence.

Research on other TADF emitters has demonstrated that polymorphism can lead to materials with the same chemical formula exhibiting vastly different emission colors and efficiencies. This highlights the critical role of controlling the solid-state morphology to optimize the performance of TADF materials.

Singlet Fission (SF) Processes in Anthracene Derivatives

Singlet fission is a photophysical process where a singlet exciton (B1674681) in an organic semiconductor converts into two triplet excitons. This phenomenon holds significant promise for enhancing the efficiency of photovoltaic devices by potentially doubling the number of charge carriers generated from a single photon. Anthracene and its derivatives are a class of molecules that have been extensively studied for their singlet fission capabilities.

The energetic requirement for singlet fission to be efficient is that the energy of the singlet state (E(S₁)) must be at least twice the energy of the triplet state (E(T₁)), i.e., E(S₁) ≥ 2E(T₁). For unsubstituted anthracene, this condition is not met, making singlet fission an endothermic and thus inefficient process. However, the electronic properties of the anthracene core can be tuned by the addition of substituents.

In the case of this compound, the phenyl and dibenzofuran moieties can influence the S₁ and T₁ energy levels. The extent of this influence depends on the degree of electronic communication between the substituents and the anthracene core. Theoretical and experimental studies on various substituted anthracenes have shown that it is possible to engineer the energy levels to meet the requirements for singlet fission.

The efficiency of singlet fission is also highly dependent on the intermolecular coupling between neighboring molecules. The process typically occurs between two adjacent chromophores, and their relative orientation and distance are crucial. The bulky substituents in this compound are likely to create significant steric hindrance, which could impede the close packing required for efficient intermolecular singlet fission. However, intramolecular singlet fission in covalently linked dimers has also been observed, and the specific conformation of the molecule could play a role.

Influence of Substituents and Molecular Conformation on Photophysical Properties

The photophysical properties of this compound are profoundly shaped by its three-dimensional structure and the electronic nature of its substituents. The phenyl and dibenzofuran groups are not coplanar with the anthracene core, leading to a twisted molecular conformation that has significant consequences for its fluorescence and stability.

The non-coplanar (twisted) arrangement of the phenyl and dibenzofuran substituents with respect to the anthracene core is a key structural feature. This twisting disrupts the planarity of the molecule and, consequently, the extent of π-conjugation. While extensive conjugation often leads to red-shifted absorption and emission, the steric hindrance introduced by these bulky groups serves several important functions.

Firstly, the non-planar structure helps to suppress the formation of non-emissive aggregates in the solid state. Planar aromatic molecules have a strong tendency to form π-π stacks, which can lead to concentration quenching of fluorescence. The twisted conformation of this compound inhibits such close packing, thereby helping to maintain a high fluorescence quantum yield in thin films.

Secondly, this steric hindrance can prevent the formation of excimers. An excimer is an excited-state dimer that forms between an excited molecule and a ground-state molecule. Excimer emission is typically red-shifted and broad compared to the monomer emission and is often associated with lower fluorescence efficiency. By preventing molecules from approaching each other too closely, the bulky substituents can suppress excimer formation and preserve the desired blue fluorescence of the anthracene core.

The table below illustrates the typical photophysical properties of related anthracene-dibenzofuran host materials, which are expected to be similar to those of this compound.

CompoundAbsorption (nm)Emission (nm)PLQY (%)
m-PPDF360, 380, 401410, 43285
p-PPDF362, 382, 403412, 43588
Data for illustrative purposes for structurally similar compounds: 2-(3-(10-phenylanthracen-9-yl)-phenyl)dibenzo[b,d]furan (m-PPDF) and 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan (B14054752) (p-PPDF).

The rigid and sterically hindered structure of this compound can restrict intramolecular motions, such as rotations and vibrations, that are often coupled to non-radiative decay channels. By locking the molecule into a more rigid conformation, the energy of the excited state is more likely to be dissipated through the emission of a photon (fluorescence) rather than being lost as heat. This "locking" effect is a common strategy in the design of highly fluorescent materials. The bulky side groups act as "conformational locks," enhancing the rigidity of the molecule and thereby increasing its fluorescence quantum yield.

Electronic Structure and Charge Transport Mechanisms

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of organic semiconductors. The energy levels of these orbitals dictate the material's charge injection and transport capabilities, as well as its electrochemical stability.

Experimental and Computational Determination of Energy Levels

Direct experimental and computational data for 2-(10-Phenyl-9-anthracenyl)dibenzofuran are not extensively available in peer-reviewed literature. However, insights can be drawn from studies on structurally similar 9,10-disubstituted anthracene (B1667546) derivatives. For a series of such compounds, experimental determination of HOMO and LUMO energy levels is commonly performed using cyclic voltammetry (CV). researchgate.net The oxidation and reduction potentials obtained from CV measurements are used to calculate the energy levels relative to the vacuum level.

Computationally, Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure of organic molecules. DFT calculations can provide optimized molecular geometries and visualize the spatial distribution of the HOMO and LUMO. For 9,10-anthracene derivatives, the HOMO is typically localized on the electron-rich anthracene core, while the LUMO distribution can be influenced by the nature of the substituents. researchgate.net

A study on various 9,10-disubstituted anthracene derivatives revealed that the functionalization at these positions can lead to minor adjustments in the HOMO and LUMO energy levels, typically within a range of ±0.10 eV. researchgate.net This suggests that the electronic properties can be fine-tuned through chemical modification.

Table 1: Representative Electrochemical and Optical Data for 9,10-Disubstituted Anthracene Derivatives researchgate.net

Compound HOMO (eV) LUMO (eV) Optical Bandgap (eV)
1a -5.59 -2.60 2.99
1b -5.63 -2.64 2.99
1c -5.67 -2.68 2.99
2a -5.73 -2.77 2.96
2b -5.71 -2.75 2.96
2c -5.69 -2.73 2.96
2d -5.70 -2.74 2.96

Note: The specific structures for compounds 1a-c and 2a-d are detailed in the source publication. This data is presented to illustrate the typical energy levels for this class of compounds.

Correlation with Electrochemical Behavior

The HOMO and LUMO energy levels are directly correlated with a molecule's electrochemical behavior. The HOMO level is related to the ionization potential and the ease of oxidation (hole injection/transport), while the LUMO level corresponds to the electron affinity and the ease of reduction (electron injection/transport).

In cyclic voltammetry, the onset of the first oxidation peak is used to estimate the HOMO energy level, and the onset of the first reduction peak is used to estimate the LUMO energy level. Materials with higher HOMO levels are more easily oxidized, making them suitable for hole-transporting layers in organic electronic devices. Conversely, materials with lower LUMO levels are more easily reduced and are good candidates for electron-transporting layers. The electrochemical gap, determined from the difference between the oxidation and reduction potentials, often correlates well with the optical bandgap determined from UV-visible spectroscopy. researchgate.net

Tuning of Orbital Energy Levels through Molecular Functionalization

The electronic properties of the anthracene core can be systematically modified by introducing different functional groups at the 9 and 10 positions. While a study on various phenyl derivatives at these positions showed only minor variations in the optical and electrochemical properties, the choice of substituent can significantly impact other characteristics like thermal stability. researchgate.net

For instance, attaching electron-donating or electron-withdrawing groups to the phenyl or dibenzofuran (B1670420) moieties of this compound could provide a more effective strategy for tuning the HOMO and LUMO energy levels. Electron-donating groups would be expected to raise the HOMO level, facilitating hole injection, while electron-withdrawing groups would lower the LUMO level, aiding electron injection. This principle is a cornerstone of molecular engineering in the field of organic electronics, allowing for the design of materials with tailored properties for specific device applications.

Charge Carrier Mobility Studies

Charge carrier mobility is a key performance parameter for organic semiconductors, quantifying the velocity of charge carriers (holes and electrons) in the presence of an electric field. High charge mobility is essential for efficient operation of organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

Hole and Electron Transport Capabilities in Organic Semiconductors

The charge transport in organic semiconductors is governed by the molecular packing in the solid state and the electronic coupling between adjacent molecules. Anthracene and its derivatives are well-known for their ability to form ordered crystalline structures, which can facilitate efficient charge transport. The overlapping of π-orbitals between neighboring molecules creates pathways for charge carriers to hop from one molecule to the next.

The nature of the substituents on the anthracene core can influence the molecular packing and, consequently, the charge transport properties. The dibenzofuran and phenyl groups in this compound are expected to play a significant role in the intermolecular interactions and solid-state morphology. While some anthracene derivatives are predominantly hole transporters, others can exhibit ambipolar behavior, transporting both holes and electrons.

Measurement of Charge Mobility in Thin Films and Single Crystals

For thin films, charge mobility is often characterized using the time-of-flight (TOF) technique or by fabricating organic thin-film transistors (OTFTs). In the TOF method, a sheet of charge carriers is generated by a laser pulse, and their transit time across the thin film under an applied electric field is measured to determine the mobility. In an OTFT configuration, the mobility is extracted from the transfer characteristics of the device.

Single-crystal measurements provide insights into the intrinsic charge transport properties of a material, free from the influence of grain boundaries and other defects present in polycrystalline thin films. The charge mobility in single crystals of anthracene has been a subject of study for decades, with values varying depending on the crystal orientation. researchgate.net These studies have been instrumental in developing a fundamental understanding of charge transport in organic solids.

Influence of Molecular Packing and Intermolecular Interactions on Charge Transport

The arrangement of molecules in the solid state is a critical determinant of the charge transport properties of organic semiconductors. For anthracene derivatives, factors such as the degree of π-π stacking and intermolecular distances significantly impact charge mobility. elsevierpure.com A tightly packed structure with strong intermolecular interactions generally enhances charge transport. aip.org The introduction of bulky substituents, such as the phenyl and dibenzofuran groups on the anthracene core of this compound, can influence the molecular packing. While these bulky groups can prevent the close packing that is favorable for charge transport, they can also inhibit detrimental excimer formation.

In many anthracene-based materials, a "herringbone" packing motif is observed, which can provide effective pathways for charge transport. rsc.org The specific stereochemistry of the molecule, including the dihedral angles between the anthracene, phenyl, and dibenzofuran moieties, will dictate the solid-state arrangement. Computational modeling and crystallographic studies on similar anthracene derivatives have shown that even minor changes in molecular structure can lead to significant differences in packing and, consequently, charge transport characteristics. researchgate.net The intermolecular interactions in films of dibenzofuran-containing compounds can include C-H···π, C-H···O, and H···H interactions, which collectively determine the molecular arrangement and charge transport efficiency. nih.gov

Ambipolar Charge Transport Characteristics

Ambipolar materials are capable of transporting both holes and electrons, a crucial property for host materials in organic light-emitting diodes (OLEDs) as it allows for a balanced charge injection and recombination within the emissive layer.

Computational studies on similar anthracene-dibenzofuran derivatives have indicated good electron-transporting features. aip.orgrsc.org The presence of the electron-withdrawing oxygen atom in the dibenzofuran unit can enhance the electron transport properties of the molecule. To achieve balanced ambipolar transport, the mobilities for both holes and electrons should be of a similar order of magnitude. The relative spatial arrangement and electronic coupling between the anthracene and dibenzofuran units will ultimately determine the balance of hole and electron transport in this compound.

Table 1: Comparison of Charge Transport Properties in Related Materials

Compound/Material ClassPredominant Charge TransportTypical Mobility (cm²/Vs)Reference
Anthracene DerivativesHole0.1 - 10 aip.orgrsc.org
Dibenzofuran DerivativesElectron10⁻⁵ - 10⁻³ researchgate.net
Ambipolar PolymersBalanced Hole and Electron0.01 - 0.1 nih.gov

This table provides a general comparison of charge transport properties in material classes related to this compound to contextualize its potential ambipolar characteristics.

Design Principles for Ambipolar Host Materials

The design of effective ambipolar host materials for OLEDs is guided by several key principles, many of which are embodied in the structure of this compound.

A primary strategy is the covalent linking of distinct hole-transporting (donor) and electron-transporting (acceptor) moieties. In this case, the anthracene core can be considered the hole-transporting component, while the dibenzofuran unit serves as the electron-transporting component. The spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) onto these different parts of the molecule can facilitate independent pathways for hole and electron transport.

To be an effective host, particularly for blue phosphorescent emitters, a high triplet energy (T₁) is essential to prevent energy back-transfer from the dopant to the host. noctiluca.eu The rigid, conjugated structures of both anthracene and dibenzofuran contribute to a high triplet energy. The linkage between these units can also be tuned to maintain a high T₁ level. For instance, meta-linkages are often employed to disrupt conjugation and keep the triplet energy high. acs.org

Furthermore, good thermal and morphological stability are crucial for device longevity. The bulky and rigid structure of this compound likely contributes to a high glass transition temperature (Tg), ensuring a stable amorphous film during device operation.

Exciton (B1674681) Blocking Layer Considerations in Device Stacks

In an OLED device, an exciton blocking layer (EBL) is often incorporated to confine the excitons within the emissive layer, thereby enhancing the device efficiency. Materials used for EBLs typically possess a wide bandgap and a high triplet energy.

Given its likely wide bandgap and high triplet energy, this compound could potentially function as an effective exciton blocking material. When placed adjacent to the emissive layer, it can prevent excitons from diffusing out and being quenched non-radiatively at the interface with the charge transport layers. The effectiveness of an EBL depends on the relative energy levels of the EBL material and the adjacent layers. For hole-transporting EBLs, a high ionization potential is required to block electrons, while for electron-transporting EBLs, a low electron affinity is needed to block holes. The ambipolar nature of this compound might allow it to function as a versatile component in the device stack, though its primary role is often as a host material. The choice of whether it would be more suitable as a hole-blocking or electron-blocking layer would depend on the specific device architecture and the energy levels of the other materials used.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the behavior of complex organic molecules. For derivatives of 2-(10-phenyl-9-anthracenyl)dibenzofuran, such as isomers where a phenyl ring links the anthracene (B1667546) and dibenzofuran (B1670420) units, computational studies have been effectively used to analyze their suitability as host materials in OLEDs. researchgate.netelsevierpure.com

DFT calculations are a cornerstone for investigating the ground-state electronic properties of molecules. For compounds structurally similar to this compound, like 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan (B14054752) (p-PPDF) and 2-(3-(10-phenylanthracen-9-yl)-phenyl)dibenzo[b,d]furan (m-PPDF), DFT has been employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netelsevierpure.com

In a representative study, geometry optimizations and electronic structure calculations for these compounds were performed using the ωB97X-D functional with a 6-31G* basis set. researchgate.net The calculations revealed that the HOMO is primarily located on the 9,10-diphenylanthracene moiety, while the LUMO is concentrated on the dibenzofuran unit. researchgate.net This spatial separation of the frontier orbitals is a key indicator that these materials possess electron-transporting characteristics. researchgate.net

The calculated HOMO, LUMO, and energy gap (Eg) values from these theoretical studies are often validated by experimental measurements, such as cyclic voltammetry (CV). researchgate.net The comparison shows a good correlation between theoretical predictions and experimental results, confirming the reliability of the computational models. researchgate.net

Table 1: Calculated and Experimental Electronic Properties of PPDF Isomers

Compound Method HOMO (eV) LUMO (eV) Energy Gap (Eg) (eV)
p-PPDF Calculated (DFT) -5.73 -2.78 2.95
Experimental (CV) -6.02 -3.10 2.92
m-PPDF Calculated (DFT) -5.71 -2.69 3.02

Data sourced from Cho et al., 2022. researchgate.net

The prediction of excited-state properties is critical for understanding the photophysical behavior of these molecules, including their fluorescence and utility in optoelectronic devices. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the energies of singlet (S1) and triplet (T1) excited states.

For the p-PPDF and m-PPDF isomers, the singlet energies were calculated from the onset of the fluorescence spectra measured in toluene solution. researchgate.net These values are essential as they represent the energy of the first excited singlet state (S1), which is directly related to the color of light the material is likely to emit. The high singlet energies of these materials indicate their potential as hosts for blue-emitting dopants in OLEDs. researchgate.net

Table 2: Photophysical Properties of PPDF Isomers

Compound Absorption Onset (nm) Emission Onset (nm) Optical Band Gap (Eg) (eV) Singlet Energy (S1) (eV)
p-PPDF 425 398 2.92 3.12

| m-PPDF | 416 | 392 | 2.98 | 3.16 |

Data sourced from Cho et al., 2022. researchgate.net

These computational and experimental findings underscore the importance of theoretical modeling in designing and predicting the performance of novel organic electronic materials based on the this compound scaffold.

Q & A

Q. Characterization Techniques :

  • Cyclic Voltammetry : To study redox behavior and electronic properties .
  • GC/MS and HPLC : For purity assessment and quantification .

What analytical techniques are recommended for quantifying this compound in environmental or biological samples?

Q. Basic Research Focus

  • Gas Chromatography-Mass Spectrometry (GC/MS) : Validated for dibenzofuran derivatives using NIST library comparisons and calibration curves (R² > 0.98) .
  • High-Performance Liquid Chromatography (HPLC) : Employed for sediment-air partitioning studies, with protocols optimized for low recovery rates (e.g., 50–70%) .
  • Static Bomb Combustion Calorimetry : Measures standard molar enthalpies of formation (e.g., –29.2 ± 3.8 kJ mol⁻¹ for crystalline dibenzofuran) .

What thermodynamic properties (e.g., melting point, enthalpy of formation) are critical for handling and storage of dibenzofuran derivatives?

Basic Research Focus
Key thermodynamic parameters include:

PropertyValue (Dibenzofuran)Methodology
Melting Point355.52 ± 0.02 KDifferential Scanning Calorimetry
Enthalpy of Fusion19.4 ± 1.0 kJ mol⁻¹Static Bomb Calorimetry
Sublimation Enthalpy84.5 ± 1.0 kJ mol⁻¹Vacuum Sublimation
Vapor Pressure (25°C)2.3 × 10⁻⁵ mmHgSaturated Vapor Pressure Analysis

Handling Considerations : Sublimation tendencies necessitate sealed storage under inert gas to prevent degradation .

How can researchers design experiments to optimize the biodegradation of this compound using microbial strains?

Q. Advanced Research Focus

  • One-Factor-at-a-Time (OFAT) Design : Vary parameters like pH (5–9), temperature (25–40°C), and substrate concentration (1–10 ppm) in triplicate batch cultures .
  • Metabolic Pathway Analysis : Pseudomonas sp. HH69 degrades dibenzofuran via salicylic acid, branching into gentisic acid and catechol pathways . Chlorinated derivatives are metabolized by Bacillus sp. SS2 through lateral dioxygenation .
  • Genetic Engineering : Overexpress dioxygenase genes (e.g., in Rhodococcus opacus SAO101) to enhance degradation efficiency .

Contradictions : Strains vary in pathway specificity; some produce toxic intermediates (e.g., 2-hydroxyacetophenone), requiring real-time PCR monitoring .

What kinetic mechanisms govern the oxidation and pyrolysis of dibenzofuran derivatives at varying concentrations and temperatures?

Q. Advanced Research Focus

  • High-Temperature Pyrolysis (500–950°C) : Follows radical-chain mechanisms, with DBF decomposition yielding CO, benzene, and phenolic compounds. Kinetic models validated via stirred-reactor experiments .
  • Low-Concentration Oxidation (≈2 ppm) : Dominated by OH radical attack, with rate constants dependent on O₂ partial pressure. Conflicting data at <100 ppm require reconciliation via isotopic labeling (e.g., ¹³C-DBF) .

What enzymatic pathways are involved in the lateral dioxygenation of dibenzofuran derivatives, and how can these be genetically engineered for enhanced degradation?

Q. Advanced Research Focus

  • Dioxygenase Activity : Rhodococcus opacus SAO101 utilizes a novel dioxygenase to cleave the biarylether bond, producing 2,2′,3-trihydroxybiphenyl. Meta-fission of this intermediate generates tricarboxylic acid cycle-compatible products .
  • Enzyme Engineering : Site-directed mutagenesis of active-site residues (e.g., His205, Asp209) improves substrate binding in Pseudomonas sp. HH69 .

How do structural modifications of dibenzofuran derivatives influence their electronic properties in OLED applications?

Q. Advanced Research Focus

  • Anthracenyl Substitution : The 10-phenyl-9-anthracenyl group enhances π-conjugation, reducing bandgap energy (evidenced by cyclic voltammetry shifts) .
  • Phosphine Ligand Effects : 4,6-Bis(diphenylphosphino)dibenzofuran acts as a chelating agent in organometallic complexes, improving electroluminescence efficiency in OLEDs .

What methodologies are used to resolve conflicting data in adsorption isotherms and vapor pressure measurements for dibenzofuran derivatives?

Q. Advanced Research Focus

  • Adsorption Artifact Correction : Use recovery factors (e.g., 70–80%) to adjust sediment-phase concentrations. Random deviations in isotherms suggest poor recovery reproducibility .
  • Subcooled Liquid Vapor Pressure : Calculate via extrapolation of high-temperature data (e.g., 950°C) to ambient conditions using Antoine equation parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.